Cas no 50277-59-3 (5-methyl-2-(propan-2-yl)cyclohexyl chloroformate)

5-Methyl-2-(propan-2-yl)cyclohexyl chloroformate is a reactive chloroformate ester derived from menthol, featuring a cyclohexyl backbone with methyl and isopropyl substituents. Its structure lends stability while maintaining high reactivity, making it suitable for derivatization and protecting group applications in organic synthesis. The compound is particularly useful in peptide coupling and esterification reactions due to its efficient acylating properties. Its steric hindrance can enhance selectivity in certain transformations. The chloroformate group ensures rapid reaction kinetics under mild conditions. Proper handling is required due to moisture sensitivity and potential lachrymatory effects. This reagent is valued for its balance of reactivity and structural control in fine chemical synthesis.
5-methyl-2-(propan-2-yl)cyclohexyl chloroformate structure
50277-59-3 structure
Product Name:5-methyl-2-(propan-2-yl)cyclohexyl chloroformate
CAS No:50277-59-3
MF:C11H19ClO2
MW:218.720362901688
MDL:MFCD00190089
CID:2667822
PubChem ID:151928
Update Time:2025-09-28

5-methyl-2-(propan-2-yl)cyclohexyl chloroformate Chemical and Physical Properties

Names and Identifiers

    • Chloroformic acid p-menthan-3-yl ester
    • Menthyl chloroformate
    • (-)-Menthyl chloroformate
    • 2-isopropyl-5-methylcyclohexyl carbonochloridate
    • KIUPCUCGVCGPPA-UHFFFAOYSA-N
    • (1S)-(+)-Menthyl chloroformate
    • (-)-menthylchloroformate
    • (-)menthyl chloroformate
    • menthyloxycarbonyl chloride
    • (+) menthyl chloroformate
    • (?)-Menthyl=chloroformate
    • S(-)-Menthyl chloroformate
    • Chloroformic acid (+)-menthyl ester
    • TRA0161108
    • Chloroformic acid p-menthan-3-yl e
    • 5-methyl-2-(propan-2-yl)cyclohexyl chloroformate
    • MDL: MFCD00190089
    • Inchi: 1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3
    • InChI Key: KIUPCUCGVCGPPA-UHFFFAOYSA-N
    • SMILES: ClC(=O)OC1CC(C)CCC1C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Topological Polar Surface Area: 26.3

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5-methyl-2-(propan-2-yl)cyclohexyl chloroformate Suppliers

Amadis Chemical Company Limited
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(CAS:50277-59-3)5-methyl-2-(propan-2-yl)cyclohexyl chloroformate
Order Number:A923722
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:37
Price ($):446.0
Email:sales@amadischem.com

Additional information on 5-methyl-2-(propan-2-yl)cyclohexyl chloroformate

Introduction to 5-methyl-2-(propan-2-yl)cyclohexyl chloroformate (CAS No. 50277-59-3)

5-methyl-2-(propan-2-yl)cyclohexyl chloroformate (CAS No. 50277-59-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, characterized by its cyclohexane backbone substituted with a methyl group and an isopropyl group, exhibits distinct reactivity that makes it a valuable intermediate in synthetic chemistry. The presence of a chloroformate functional group further enhances its utility in various chemical transformations, particularly in the synthesis of biologically active molecules.

The structure of 5-methyl-2-(propan-2-yl)cyclohexyl chloroformate is meticulously designed to facilitate the formation of amide bonds, a critical step in the development of many pharmaceutical agents. The chloroformate moiety is known for its ability to react with primary amines, yielding stable amide derivatives under controlled conditions. This property has been leveraged in recent studies to develop novel methodologies for peptide coupling, which are essential for constructing complex protein-based therapeutics.

In recent years, there has been a surge in research focused on optimizing peptide synthesis for therapeutic applications. The demand for more efficient and scalable methods has led to the exploration of novel reagents like 5-methyl-2-(propan-2-yl)cyclohexyl chloroformate. Studies have demonstrated that this compound can improve the yield and purity of peptide products when used in solid-phase peptide synthesis (SPPS). The enhanced reaction kinetics provided by this reagent contribute to faster synthesis times and reduced byproduct formation, making it an attractive choice for industrial-scale peptide manufacturing.

The chemical reactivity of 5-methyl-2-(propan-2-yl)cyclohexyl chloroformate extends beyond peptide coupling. Its ability to participate in nucleophilic substitution reactions allows it to be incorporated into broader synthetic strategies. For instance, researchers have utilized this compound in the preparation of heterocyclic compounds, which are prevalent in many pharmacologically active agents. The cyclohexane ring provides a stable scaffold that can be modified further through various functionalization reactions, enabling the creation of diverse molecular architectures.

One particularly intriguing application of 5-methyl-2-(propan-2-yl)cyclohexyl chloroformate is in the development of drug candidates targeting neurological disorders. The compound's structural features make it a suitable precursor for synthesizing analogs of known neuroactive compounds. Recent studies have shown that derivatives of this molecule exhibit promising effects on neurotransmitter systems, suggesting potential therapeutic benefits. Further investigation into its pharmacological properties could lead to the discovery of novel treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 5-methyl-2-(propan-2-yl)cyclohexyl chloroformate itself is a testament to the advancements in organic synthesis methodologies. Traditional approaches often involve multi-step reactions with multiple purification steps, which can be time-consuming and yield-limiting. However, modern techniques such as catalytic hydrogenation and asymmetric synthesis have streamlined the process, making it more efficient and scalable. These improvements have not only reduced production costs but also enhanced the availability of this valuable intermediate for research and industrial applications.

From a spectroscopic perspective, 5-methyl-2-(propan-2-yl)cyclohexyl chloroformate exhibits distinct characteristics that aid in its identification and characterization. Nuclear magnetic resonance (NMR) spectroscopy reveals clear signals corresponding to the cyclohexane ring, methyl groups, and isopropyl groups, providing confirmation of its molecular structure. Infrared (IR) spectroscopy shows characteristic absorption bands for the chloroformate functional group, while mass spectrometry (MS) confirms its molecular weight with high precision. These analytical techniques are essential for ensuring the purity and consistency of the compound throughout its intended applications.

The pharmaceutical industry has been particularly keen on exploring new intermediates like 5-methyl-2-(propan-2-yl)cyclohexyl chloroformate due to their potential in drug discovery and development. The ability to efficiently synthesize complex molecules using such intermediates can significantly accelerate the drug development pipeline. Companies are investing heavily in research to identify novel applications for this compound, with hopes of expanding its utility beyond traditional peptide coupling reactions.

In conclusion, 5-methyl-2-(propan-2-yl)cyclohexyl chloroformate (CAS No. 50277-59-3) represents a significant advancement in synthetic chemistry with broad implications for pharmaceutical research and development. Its unique structural features and reactivity make it a versatile tool for constructing biologically active molecules, particularly peptides and heterocyclic compounds. As research continues to uncover new applications for this compound, its importance in the chemical and pharmaceutical industries is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:50277-59-3)5-methyl-2-(propan-2-yl)cyclohexyl chloroformate
A923722
Purity:99%
Quantity:1g
Price ($):446.0
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